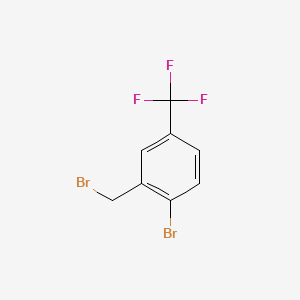

2-Bromo-5-(trifluoromethyl)benzyl bromide

概要

説明

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5Br2F3 . It has a molecular weight of 317.93 . The compound is typically stored at ambient temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 . This code provides a specific identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a boiling point of 259°C and a density of 1.885 . The compound also has a flash point of 110°C .科学的研究の応用

Synthetic Routes and Organometallic Synthesis

2-Bromo-5-(trifluoromethyl)benzyl bromide plays a crucial role in synthetic chemistry, particularly in the development of arynes and the exploration of their reactions. Schlosser and Castagnetti (2001) demonstrated its utility in generating 1,2-didehydro-3-(trifluoromethoxy)benzene, leading to the synthesis of naphthalenes and naphthols through aryne intermediates. This work highlights the compound's potential in constructing complex aromatic systems, offering a pathway to diverse synthetic applications, including the development of pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).

Benzylic Bromination Techniques

Suarez et al. (2009) explored the use of N-bromosuccinimide in (trifluoromethyl)benzene for benzylic brominations, highlighting an eco-friendlier approach by substituting conventional solvents with less-toxic alternatives. This method provides a clean, rapid, and high-yielding reaction, emphasizing the compound's relevance in green chemistry and sustainable practices in chemical synthesis (Suarez et al., 2009).

Molecular Architecture and Dendritic Macromolecules

Hawker and Fréchet (1990) presented a novel approach to dendritic macromolecule synthesis using a convergent growth strategy. In this method, this compound could serve as a building block for constructing polyether dendritic fragments from the periphery inward. This approach allows for precise control over the molecule's periphery and introduces a pathway for synthesizing hyperbranched macromolecules with potential applications in drug delivery, materials science, and nanotechnology (Hawker & Fréchet, 1990).

Antimicrobial and Antitumor Agents

Yamashita et al. (1989) developed a practical synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine from 2'-deoxy-5-iodouridine, utilizing benzyl bromide in the process. This compound, a candidate antitumor agent, underscores the importance of this compound derivatives in medicinal chemistry, offering new avenues for the development of antitumor therapies (Yamashita et al., 1989).

Enzyme Inhibition Studies

Bayrak et al. (2019) synthesized bromophenol derivatives, including this compound, to evaluate their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Their findings offer insights into designing more potent and selective inhibitors, potentially contributing to treatments for diseases characterized by enzyme deregulation (Bayrak et al., 2019).

Safety and Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, spray, or vapors; washing thoroughly after handling; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .

将来の方向性

While specific future directions for 2-Bromo-5-(trifluoromethyl)benzyl bromide are not available, it’s worth noting that the compound is used in laboratory settings and for the manufacture of other substances . Its use in scientific research and development suggests potential for future applications in various fields of chemistry .

作用機序

Target of Action

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound that is often used in organic synthesis It is known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The specific target would depend on the context of the reaction and the other reactants involved.

Mode of Action

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For instance, in an SN1 reaction, the bromine atom attached to the benzyl group would leave, forming a carbocation that can then react with a nucleophile . In an SN2 reaction, a nucleophile would directly displace the bromine atom .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use. In the context of Suzuki–Miyaura coupling, a common reaction in organic chemistry, it could potentially be used to form carbon-carbon bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other chemicals can also influence its reactivity.

生化学分析

Biochemical Properties

It is known that brominated compounds like this can participate in free radical reactions . The bromine atoms can be replaced by other groups in nucleophilic substitution reactions, potentially allowing this compound to interact with various biomolecules .

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically replaced by another group, potentially allowing this compound to interact with various biomolecules .

特性

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHPBWTPBYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-63-5, 875664-32-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

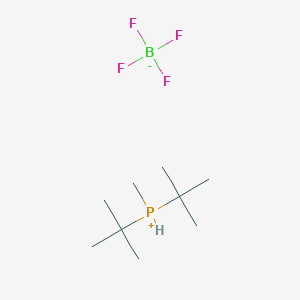

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

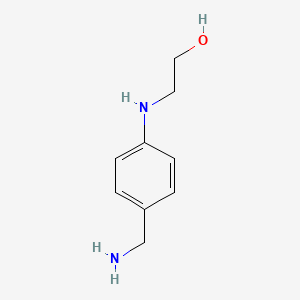

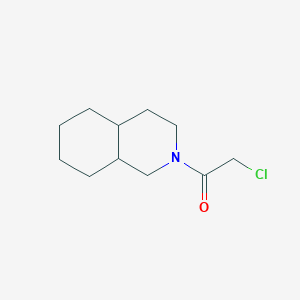

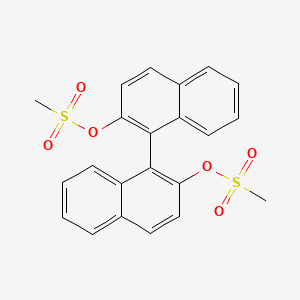

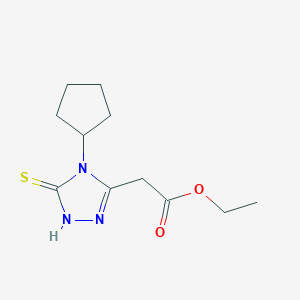

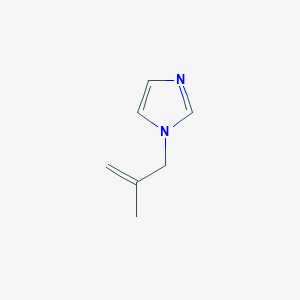

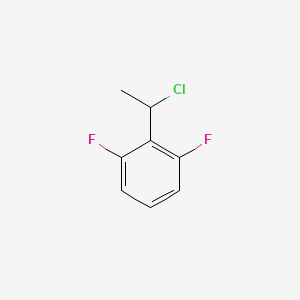

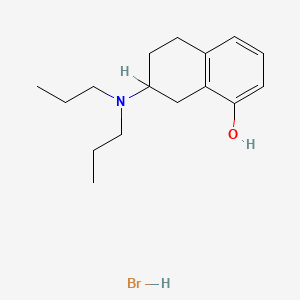

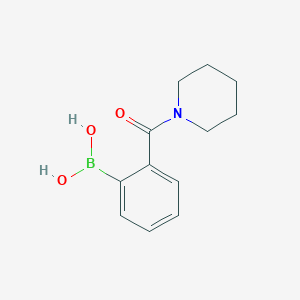

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B3430982.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene](/img/structure/B3430995.png)

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)